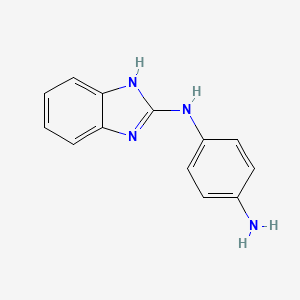

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

Descripción general

Descripción

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite to yield the desired product . Another method involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and high-pressure reaction vessels to optimize reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological and industrial applications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine exhibits a range of pharmacological activities due to its structural features. The benzimidazole core is associated with various biological effects, including:

- Anticancer Activity : Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation. For instance, compounds derived from benzimidazole have demonstrated cytotoxic effects against multiple human cancer cell lines, including breast and lung cancer cells . This activity is often linked to their ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents.

- Antimicrobial and Antiparasitic Effects : Benzimidazole derivatives are widely recognized for their efficacy against various pathogens. They have been utilized in treating parasitic infections and show promise as antimicrobial agents due to their ability to interfere with cellular processes in target organisms .

- Antioxidant Properties : The antioxidant capabilities of this compound have been explored through various in vitro assays. These studies suggest that the compound can scavenge free radicals, thereby contributing to its potential in mitigating oxidative stress-related diseases .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Cancer Treatment : Due to its cytotoxic properties against cancer cell lines, this compound has potential as a chemotherapeutic agent. Ongoing research aims to optimize its efficacy and reduce side effects through structural modifications.

- Antihyperglycemic Activity : Some studies suggest that benzimidazole derivatives can modulate glucose metabolism and may be beneficial in managing diabetes by acting on specific receptors involved in glucose regulation .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .

Comparación Con Compuestos Similares

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine can be compared with other similar benzimidazole derivatives, such as:

N-(1H-Benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine: This compound has shown similar antimicrobial activity and is used in the development of new antibacterial agents.

N-Benzimidazol-2yl benzamide analogues: These compounds are being investigated for their potential as allosteric activators of human glucokinase and have shown significant hypoglycemic effects.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Actividad Biológica

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a benzimidazole moiety attached to a benzene ring with two amine groups. The benzimidazole structure contributes to its biological activity through interactions with various biological targets.

Synthesis Methods:

The compound can be synthesized using various methods, including:

- One-pot reactions involving aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines .

- Coordination chemistry approaches to form complexes with transition metals that enhance its cytotoxic properties .

2.1 Anticancer Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. In vitro studies have shown:

- Cytotoxic Effects: The compound demonstrated stronger antiproliferative activity than cisplatin against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines .

- Mechanism of Action: It is believed that the compound interferes with tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

2.2 Anti-inflammatory Activity

Research indicates that derivatives of benzimidazole, including this compound, possess anti-inflammatory properties through:

- Inhibition of Enzymes: The compound inhibits aldo-keto reductase family 1 member B1 (AKR1B1), which is involved in inflammatory responses .

- Reduction of Reactive Oxygen Species (ROS): This leads to decreased oxidative stress and inflammation in various tissues .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents on the Benzene Ring: Variations in substituents can enhance or diminish the activity against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 50–100 | AChE |

| Cisplatin | 20 | Cancer Cells |

4. Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

Case Study 1: Anticancer Efficacy

A study reported that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics in multiple cancer cell lines, indicating its potential as a candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on AKR1B1 inhibition revealed that treatment with this compound resulted in reduced inflammatory markers in animal models of asthma and vascular inflammation .

5. Conclusion

This compound demonstrates promising biological activities, particularly in anticancer and anti-inflammatory applications. Its efficacy against various cancer cell lines and its mechanism of action through enzyme inhibition highlight its potential as a therapeutic agent. Further research is warranted to explore its full range of biological effects and optimize its structure for enhanced activity.

Propiedades

IUPAC Name |

4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVVJXYEASQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327886 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

133929-18-7 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.